9-cis-Retinol

Description

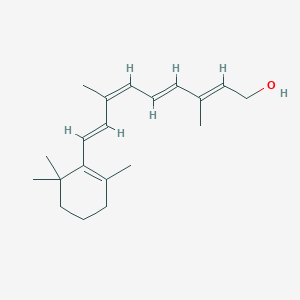

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-MKOSUFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317690 | |

| Record name | 9-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22737-97-9 | |

| Record name | 9-cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZURETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035JKP3HXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vivo Biosynthesis of 9-cis-Retinol: A Technical Guide

Abstract

9-cis-Retinol is a critical precursor to 9-cis-retinoic acid, the endogenous ligand for the Retinoid X Receptor (RXR), a key regulator of numerous physiological processes. Understanding the in vivo biosynthetic pathways of this compound is paramount for research into metabolic disorders, cancer, and developmental biology, as well as for the development of novel therapeutics targeting retinoid signaling. This technical guide provides an in-depth overview of the core biosynthetic routes leading to this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations. The synthesis of 9-cis-retinoids is understood to proceed via two primary mechanisms: the metabolism of dietary carotenoids and the isomerization of all-trans-retinoids.

Core Biosynthetic Pathways of this compound

The formation of this compound in vivo is not attributed to a single, linear pathway but rather a network of enzymatic reactions that can vary by tissue and dietary status. The two major proposed routes are detailed below.

Pathway 1: From Dietary 9-cis-β-Carotene

Dietary carotenoids serve as a primary source of retinoids. 9-cis-β-carotene, found in various fruits and vegetables, can be metabolically processed to yield 9-cis-retinoids.[1] This conversion is initiated in the intestine.

The key enzymatic step is the asymmetric cleavage of 9-cis-β-carotene. This reaction is catalyzed by the β,β-carotene-9',10'-oxygenase 2 (BCO2), a mitochondrial enzyme with broad substrate specificity.[2] BCO2 cleaves 9-cis-β-carotene eccentrically to produce 9-cis-retinal (B17824) and other apocarotenoids.[1][3] Subsequently, 9-cis-retinal is reduced to this compound by retinol (B82714) dehydrogenases (RDHs).

Pathway 2: Isomerization from all-trans-Retinoids

There is substantial evidence for the formation of 9-cis-retinoids from their ubiquitous all-trans counterparts. Cell homogenates from liver have been shown to convert all-trans-retinol to 9-cis-retinal, suggesting an isomerization and oxidation process.[4] This suggests a metabolic pathway where all-trans-retinol is first isomerized to this compound, which is then oxidized.[5]

The oxidation of this compound to 9-cis-retinal is a critical, stereospecific step catalyzed by cis-retinol dehydrogenases (cRDH), such as the identified RDH4.[4][6] This enzyme is distinct from those that primarily metabolize all-trans-retinol. Following its formation, 9-cis-retinal can be further oxidized to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs) or reduced back to this compound.

The overall proposed pathways are visualized in the diagram below.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and endogenous concentrations of metabolites in the 9-cis-retinoid pathway.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Vmax/Km (Catalytic Efficiency) | Organism/System |

|---|---|---|---|

| Retinal Dehydrogenase 4 (RALDH4) | 9-cis-Retinal | 27.4 | Recombinant Mouse[7] |

| Retinal Dehydrogenase 4 (RALDH4) | 13-cis-Retinal | 8.24 | Recombinant Mouse[7] |

| Retinal Dehydrogenase 4 (RALDH4) | all-trans-Retinal | Inactive | Recombinant Mouse[7] |

Table 2: Endogenous Concentrations of 9-cis-Retinoic Acid

| Analyte | Concentration | Tissue/Fluid | Species | Condition |

|---|---|---|---|---|

| 9-cis-Retinoic Acid | < 1 nmol/L | Plasma | Human | Fasting[8] |

| 9-cis-Retinoic Acid | 9 nmol/L | Plasma | Human | 4h post-liver consumption[8] |

| 9-cis-Retinoic Acid | 13 pmol/g | Liver | Mouse | -[8] |

| 9-cis-Retinoic Acid | 100 pmol/g | Kidney | Mouse | -[8] |

Experimental Protocols

Accurate investigation of the this compound pathway requires robust experimental methodologies. The following sections detail the core protocols for enzyme activity assessment and metabolite quantification.

Protocol: Cell-Based this compound Dehydrogenase (cRDH) Activity Assay

This protocol provides a framework for measuring the enzymatic conversion of this compound to 9-cis-retinal in a cellular context, adapted from methodologies for general RDH assays.[5][9]

Objective: To quantify the activity of a specific cRDH (e.g., RDH4) in cultured cells.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., CHO or COS cells) in appropriate media.

-

Transfect cells with an expression plasmid encoding the cRDH of interest. Use an empty vector for mock-transfected control cells.

-

Allow 24-48 hours for protein expression.

-

-

Substrate Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Dilute the this compound stock solution in cell culture medium to a final concentration within the linear range of the assay (e.g., 1-10 µM).

-

Remove the existing medium from the cells and add the medium containing this compound.

-

Incubate the cells for a defined period (e.g., 1-8 hours) at 37°C, protected from light.

-

-

Sample Preparation:

-

After incubation, place plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells using a lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of each lysate (e.g., via BCA assay) for normalization.

-

-

Retinoid Extraction:

-

Extract retinoids from the clarified cell lysates by adding an organic solvent (e.g., a 2:1 mixture of chloroform:methanol or hexane) and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic (lower) phase.

-

Repeat the extraction.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

-

-

HPLC Analysis:

-

Reconstitute the dried retinoid extract in the HPLC mobile phase.

-

Inject the sample onto an HPLC system for separation and quantification of this compound and 9-cis-retinal (see Protocol 3.2).

-

-

Data Analysis:

-

Calculate the amount of 9-cis-retinal produced using a standard curve.

-

Normalize the amount of product formed to the total protein concentration of the lysate and the incubation time.

-

Enzyme activity is typically expressed as pmol of product/min/mg of protein.

-

Protocol: HPLC Quantification of Retinoid Isomers

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying retinoid isomers, which are sensitive to light and oxidation. This protocol outlines a general normal-phase isocratic method.[10][11]

Objective: To separate and quantify this compound from other retinoids in a biological extract.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A normal-phase silica (B1680970) column (e.g., Zorbax SIL or Inertsil SILICA, 250 x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A non-polar mobile phase is used. A common mixture is n-hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[10] The exact ratio may need optimization. All solvents must be HPLC grade.

-

Detection: Retinols are monitored by UV absorbance at 325 nm, while retinals and retinoic acids are monitored at 350-370 nm.[11]

-

-

Standard Curve Generation:

-

Prepare stock solutions of purified this compound, all-trans-retinol, and other relevant retinoid standards in ethanol (B145695) or hexane.

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Inject each standard onto the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Ensure the reconstituted sample from the extraction protocol is fully dissolved and free of particulates.

-

Inject a defined volume (e.g., 20-100 µL) onto the column.

-

Run the isocratic program for a sufficient time to elute all compounds of interest. For example, with one system, this compound eluted at approximately 27.0 minutes.[11]

-

-

Data Processing:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the authentic standard.

-

Integrate the peak area for the this compound peak.

-

Calculate the concentration of this compound in the original sample using the standard curve, accounting for the extraction volume and initial amount of tissue or cell protein.

-

Protocol: In Vivo Intestinal Perfusion in the Ferret Model

The ferret is a valuable animal model for studying intestinal carotenoid absorption and metabolism because, like humans, it absorbs intact carotenoids.[12][13] This protocol provides a high-level overview of the in vivo perfusion technique.[14]

Objective: To study the conversion of dietary 9-cis-β-carotene to this compound in the intestine in vivo.

Methodology:

-

Animal Preparation:

-

Anesthetize a ferret according to approved animal care protocols.

-

Perform a laparotomy to expose the small intestine.

-

Isolate a segment of the upper jejunum (e.g., 30 cm).

-

Insert and secure cannulas at the proximal and distal ends of the isolated segment for perfusion.

-

Optionally, cannulate the mesenteric lymph duct and/or the portal vein to collect lymph and blood, respectively.

-

-

Perfusion Solution Preparation:

-

Prepare a micellar solution containing bile salts (e.g., sodium taurocholate), fatty acids, and monoacylglycerols to mimic intestinal conditions.

-

Disperse a known concentration of 9-cis-β-carotene into the micellar solution.

-

-

Intestinal Perfusion:

-

Perfuse the micellar solution through the cannulated intestinal segment at a constant physiological rate for a defined period (e.g., 2 hours).

-

Collect portal blood, mesenteric lymph, and, at the end of the experiment, the perfused intestinal segment and liver tissue.

-

-

Sample Analysis:

-

Scrape the mucosa from the intestinal segment.

-

Homogenize tissue samples (mucosa, liver).

-

Perform retinoid extraction on all samples (plasma, lymph, tissue homogenates) as described in Protocol 3.1.

-

Analyze the extracts for 9-cis-β-carotene and its metabolites (9-cis-retinal, this compound) using HPLC (Protocol 3.2).

-

Conclusion

The in vivo biosynthesis of this compound is a complex process reliant on both dietary precursors like 9-cis-β-carotene and the isomerization of all-trans-retinoids. Key enzymes, including the carotenoid oxygenase BCO2 and the stereospecific this compound dehydrogenase (cRDH/RDH4), are crucial for this pathway. The methodologies detailed in this guide provide a foundation for researchers to further elucidate the kinetics, regulation, and physiological significance of this compound synthesis. A deeper understanding of this pathway is essential for developing interventions for diseases linked to aberrant retinoid signaling and metabolism.

References

- 1. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular aspects of β, β-carotene-9′, 10′-oxygenase 2 in carotenoid metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Cis Retinol Dehydrogenase - Properties and Physiology - William Blaner [grantome.com]

- 7. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. benchchem.com [benchchem.com]

- 10. sav.sk [sav.sk]

- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal uptake and lymphatic absorption of beta-carotene in ferrets: a model for human beta-carotene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestinal perfusion of beta-carotene in the ferret raises retinoic acid level in portal blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo biosynthesis of retinoic acid from beta-carotene involves and excentric cleavage pathway in ferret intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of 9-cis-Retinol in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-Retinol, a geometric isomer of vitamin A, serves as a crucial endogenous precursor to the potent signaling molecule 9-cis-retinoic acid. While present in lower concentrations than its all-trans counterpart, this compound and its metabolites play a pivotal role in a myriad of cellular processes, including gene regulation, vision, immune function, and cell differentiation. This technical guide provides an in-depth exploration of the synthesis, metabolism, and cellular functions of endogenous this compound, with a focus on its role in activating the Retinoid X Receptor (RXR) signaling pathway. Detailed experimental protocols for the analysis of this compound and its derivatives are provided, alongside a comprehensive summary of quantitative data to aid researchers in the field.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for various physiological processes. Among them, this compound holds a unique position as the direct precursor to 9-cis-retinoic acid, the only known endogenous high-affinity ligand for the Retinoid X Receptors (RXRs).[1][2][3] RXRs are nuclear receptors that form heterodimers with a wide range of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D receptor, and thyroid hormone receptors.[4][5] This central role of RXRs in nuclear receptor signaling underscores the importance of understanding the endogenous pathways that regulate the availability of its ligand, originating from this compound. This guide will delve into the core aspects of this compound's biology, from its origins to its ultimate effects on cellular function.

Biosynthesis and Metabolism of this compound

The endogenous pool of this compound is derived from two primary sources: dietary intake and isomerization from all-trans-retinol.

-

Dietary Precursors: Dietary 9-cis-β-carotene, found in certain fruits and vegetables, can be cleaved by intestinal enzymes to yield 9-cis-retinal (B17824), which is then reduced to this compound.[4]

-

Isomerization from all-trans-Retinol: A significant pathway for the formation of this compound is the isomerization of all-trans-retinol.[6][7] This process is analogous to the generation of 11-cis-retinol (B117599) in the visual cycle.[8] Cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal, indicating the presence of enzymatic machinery capable of this conversion.[6]

Once formed, this compound can undergo esterification for storage, primarily as 9-cis-retinyl esters, a reaction likely catalyzed by acyl-CoA:retinol (B82714) acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT).[6] The stored esters can be hydrolyzed back to this compound by retinyl ester hydrolases.[6]

The key metabolic fate of this compound is its oxidation to 9-cis-retinal, a reaction catalyzed by stereospecific this compound dehydrogenases (RDHs).[7][8] Subsequently, 9-cis-retinal is oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[9]

Signaling Pathways

The primary signaling role of this compound is mediated through its conversion to 9-cis-retinoic acid, which then activates nuclear receptors.

The 9-cis-Retinoic Acid - RXR Signaling Axis

9-cis-retinoic acid is a high-affinity ligand for all three isoforms of the Retinoid X Receptor (RXRα, RXRβ, and RXRγ).[2][10] Upon binding, RXRs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, which in turn modulates the transcription of target genes.[5] RXRs can function as homodimers (RXR/RXR) or, more commonly, as heterodimers with other nuclear receptors (e.g., RAR/RXR, VDR/RXR, TR/RXR).[4][5] This heterodimerization allows for a complex and integrated response to various hormonal signals.

Interaction with Retinoic Acid Receptors (RARs)

In addition to activating RXRs, 9-cis-retinoic acid can also bind to and activate Retinoic Acid Receptors (RARs).[10][11] However, some studies suggest that 9-cis-retinoic acid may act as a natural antagonist to all-trans-retinoic acid at the level of RARs, potentially by destabilizing RAR homodimer complexes.[12][13][14] The physiological relevance of this dual activity is an area of ongoing research.

Caption: Metabolic and Signaling Pathway of this compound.

Cellular Functions

The cellular effects of this compound are broad, reflecting the widespread expression and diverse partnerships of its ultimate effector, the RXR.

-

Vision: In the retina, 9-cis-retinal, derived from this compound, can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade.[15][16] This provides a bypass mechanism in certain retinal diseases where the canonical 11-cis-retinal (B22103) production is impaired.[16]

-

Gene Regulation and Development: Through the activation of RXR and RAR, 9-cis-retinoic acid regulates the expression of genes involved in embryonic development, including patterning of the nervous system and myogenesis.[8]

-

Cell Differentiation and Proliferation: 9-cis-retinoic acid has been shown to induce the differentiation of various cell types, including neuronal and oligodendrocyte precursor cells, while inhibiting the proliferation of certain cancer cell lines.[10]

-

Immune Modulation: 9-cis-retinoic acid can exert immunosuppressive effects on dendritic cells and influence the activity of T cells and natural killer cells.[17][18]

-

Apoptosis: In some cancer cell models, 9-cis-retinoic acid has been demonstrated to induce programmed cell death (apoptosis).[17]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its metabolites.

Table 1: Endogenous Concentrations of 9-cis-Retinoic Acid

| Tissue/Fluid | Species | Concentration | Reference(s) |

| Plasma (fasting) | Human | < 1 nmol/L | [19] |

| Plasma (post-liver consumption) | Human | 9 nmol/L | [19] |

| Liver | Mouse | 13 pmol/g | [19] |

| Kidney | Mouse | 100 pmol/g | [19] |

| Pancreas | Not Specified | Endogenously detected | [11] |

Table 2: Receptor Binding Affinities (Ki) of 9-cis-Retinoic Acid

| Receptor Isoform | Ki (nM) | Reference(s) |

| RARα | 0.5 - 27 | [10] |

| RARβ | 0.5 - 27 | [10] |

| RARγ | 0.5 - 27 | [10] |

| RXRα | 3.8 - 12 | [10] |

| RXRβ | 3.8 - 12 | [10] |

| RXRγ | 3.8 - 12 | [10] |

Experimental Protocols

Accurate quantification of this compound and its isomers is challenging due to their light and oxygen sensitivity and low endogenous concentrations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.

General Sample Handling Precautions

-

All procedures should be performed under yellow or red light to prevent photoisomerization.

-

Use of antioxidants, such as butylated hydroxytoluene (BHT), is recommended during sample processing.

-

Samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Protocol: Extraction and Quantification of Retinoids from Tissues by HPLC

This protocol is a generalized procedure based on commonly cited methodologies.[7][19]

-

Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Extraction:

-

Add an internal standard (e.g., retinyl acetate) to correct for extraction losses.

-

Extract the homogenate with an organic solvent mixture, such as chloroform/methanol or hexane/isopropanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Drying and Reconstitution:

-

Carefully collect the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto a reversed-phase C18 column.

-

Use a mobile phase typically consisting of an acetonitrile/water gradient.

-

Detect the retinoids using a UV detector at a wavelength of approximately 325 nm for retinols and 350 nm for retinals and retinoic acids.

-

Quantify the peaks by comparing their area to a standard curve of known concentrations.

-

Caption: Generalized workflow for retinoid analysis by HPLC.

Protocol: High-Sensitivity Quantification by LC-MS/MS

For detecting the very low endogenous levels of 9-cis-retinoic acid, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.[11][20] The extraction procedure is similar to that for HPLC, but the detection method differs.

-

Extraction: Follow steps 1-3 from the HPLC protocol.

-

LC Separation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution of isomers.

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each retinoid isomer.

-

-

Quantification: Quantify the analytes using a stable isotope-labeled internal standard and a calibration curve.

Conclusion

Endogenous this compound is a critical, albeit low-abundance, retinoid that serves as the immediate precursor for the potent signaling molecule 9-cis-retinoic acid. Its metabolic pathway and the subsequent activation of the RXR nuclear receptor place it at a central node in cellular regulation, influencing a vast array of physiological processes from vision to embryonic development. For researchers and drug development professionals, understanding the nuances of this compound's biology is paramount for identifying novel therapeutic targets and developing next-generation retinoid-based therapies. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate roles of this essential molecule.

References

- 1. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 6. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. med.upenn.edu [med.upenn.edu]

- 17. 9-cis Retinal: The Key To Vision And Health [unlala-admin.com]

- 18. 9-cis-Retinoic acid (9cRA), a retinoid X receptor (RXR) ligand, exerts immunosuppressive effects on dendritic cells by RXR-dependent activation: inhibition of peroxisome proliferator-activated receptor gamma blocks some of the 9cRA activities, and precludes them to mature phenotype development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.iarc.who.int [publications.iarc.who.int]

- 20. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 9-cis-Retinol: A Technical Guide to a Key Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-Retinol, a critical precursor to the retinoid X receptor (RXR) ligand 9-cis-retinoic acid, plays a pivotal role in a myriad of physiological processes, including development, cell differentiation, and immune function. While chemical synthesis routes are established, the enzymatic production of this compound from the ubiquitous all-trans-retinol offers a biologically relevant and potentially more stereospecific alternative. This technical guide provides an in-depth overview of the current understanding of the enzymatic pathways involved in the conversion of all-trans-retinol to this compound. It consolidates key experimental findings, presents quantitative data in a structured format, and offers detailed methodologies for relevant experiments. This document is intended to serve as a valuable resource for researchers investigating retinoid metabolism and those in the field of drug development targeting retinoid signaling pathways.

Introduction to this compound Biosynthesis

The conversion of all-trans-retinol to this compound is a crucial step in the biosynthesis of 9-cis-retinoic acid, the endogenous ligand for the retinoid X receptors (RXRs). Unlike the well-characterized visual cycle where RPE65 isomerizes all-trans-retinyl esters to 11-cis-retinol, a single, dedicated enzyme for the direct isomerization of all-trans-retinol to this compound has not yet been definitively isolated and characterized.[1][2] However, compelling evidence points to the existence of enzymatic pathways capable of this conversion.

Current research suggests two primary enzymatic routes for the formation of this compound:

-

A Proposed Isomerization-Dehydrogenation Pathway: This pathway involves the initial isomerization of all-trans-retinol to this compound, followed by the oxidation of this compound to 9-cis-retinal (B17824) by a stereospecific this compound dehydrogenase (RDH4).[1] Subsequent oxidation of 9-cis-retinal by retinal dehydrogenases (RALDHs) leads to the formation of 9-cis-retinoic acid. The existence and specificity of this compound dehydrogenase provide strong indirect evidence for the enzymatic production of its substrate, this compound.

-

The β-Carotene Cleavage Pathway: 9-cis-retinal can be generated through the enzymatic cleavage of 9-cis-β-carotene by β-carotene oxygenase 1 (BCO1).[3] The resulting 9-cis-retinal can then be reduced to this compound by retinol (B82714) dehydrogenases.

This guide will focus on the evidence and methodologies related to the proposed isomerization of all-trans-retinol.

Key Enzymes in the this compound Biosynthetic Pathway

While a specific "this compound isomerase" remains to be identified, several enzymes are implicated in the overall pathway from all-trans-retinol to 9-cis-retinoic acid.

Table 1: Enzymes Involved in the Putative this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Location | References |

| Putative Retinol Isomerase | - | Isomerization of the C9 double bond of all-trans-retinol. The specific enzyme is not yet identified. | all-trans-Retinol | This compound | Microsomal | [4][5] |

| This compound Dehydrogenase | RDH4 | Stereospecific oxidation of this compound to 9-cis-retinal. | This compound | 9-cis-Retinal | Membrane-bound | [1] |

| Retinal Dehydrogenase | RALDH | Irreversible oxidation of retinal to retinoic acid. Several isozymes exist. | 9-cis-Retinal | 9-cis-Retinoic Acid | Cytosolic | [6] |

| β-Carotene Oxygenase 1 | BCO1 | Cleavage of β-carotene to retinal. Can cleave 9-cis-β-carotene to produce 9-cis-retinal. | 9-cis-β-Carotene | 9-cis-Retinal | Cytosolic | [3] |

Experimental Evidence and Quantitative Data

The enzymatic conversion of all-trans-retinol to 9-cis-retinoids has been demonstrated in vitro using cell homogenates, providing evidence for the existence of the necessary enzymatic machinery.

Table 2: Summary of In Vitro Enzymatic Conversion Data

| Biological System | Substrate | Product(s) Detected | Key Findings | References |

| Hep G2 Cell Homogenates | all-trans-Retinol | 9-cis-Retinal | Demonstrates the presence of enzymes capable of converting all-trans-retinol to a 9-cis-retinoid. | [4][5] |

| Bovine Liver Microsomes | all-trans-Retinoic Acid | 9-cis-Retinoic Acid | While not a direct conversion of retinol, it shows the capability of liver microsomes to perform cis-trans isomerization of retinoids.[7][8][9] | [7][8][9] |

Experimental Protocols

Due to the lack of a purified and characterized "this compound isomerase," a definitive protocol for a single-enzyme synthesis is not available. However, a representative protocol for demonstrating the conversion using cell homogenates is provided below. This protocol is based on methodologies described in the literature for studying retinoid metabolism in vitro.[4][5]

Protocol: In Vitro Conversion of all-trans-Retinol to 9-cis-Retinoids using Hep G2 Cell Homogenates

Objective: To demonstrate the enzymatic conversion of all-trans-retinol to 9-cis-retinoids in a crude cell extract.

Materials:

-

Hep G2 cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)

-

Protease inhibitor cocktail

-

all-trans-Retinol (stock solution in ethanol (B145695) or DMSO)

-

Bovine serum albumin (BSA)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

Ethanol

-

Butylated hydroxytoluene (BHT)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Normal-phase HPLC column (e.g., silica (B1680970) column)

Procedure:

-

Cell Culture and Harvesting:

-

Culture Hep G2 cells to confluency under standard conditions.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

-

Preparation of Cell Homogenate:

-

Resuspend the cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.

-

Collect the supernatant (S9 fraction) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Enzymatic Reaction:

-

In a glass tube, prepare the reaction mixture containing:

-

Hep G2 cell homogenate (e.g., 1 mg of protein)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

NAD+ (e.g., 1 mM)

-

BSA (e.g., 0.1%)

-

-

Add all-trans-retinol (e.g., 10 µM final concentration) to initiate the reaction. The retinol should be added in a small volume of solvent to minimize its concentration in the final reaction mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) in the dark, as retinoids are light-sensitive.

-

-

Extraction of Retinoids:

-

Stop the reaction by adding an equal volume of ethanol containing BHT (e.g., 0.1 mg/mL) to precipitate proteins.

-

Add two volumes of hexane containing BHT and vortex vigorously for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the retinoids.

-

Repeat the extraction twice more and pool the hexane extracts.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried retinoid extract in a small, known volume of the HPLC mobile phase (e.g., hexane with a small percentage of isopropanol (B130326) or ethyl acetate).

-

Inject the sample onto a normal-phase HPLC column.

-

Monitor the elution of retinoids using a UV detector at a wavelength of approximately 340-350 nm.

-

Identify and quantify the peaks corresponding to all-trans-retinol, this compound, and 9-cis-retinal by comparing their retention times and spectra with those of authentic standards.

-

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of 9-cis-Retinoic Acid

The following diagram illustrates the proposed enzymatic pathway for the synthesis of 9-cis-retinoic acid from all-trans-retinol.

Caption: Proposed enzymatic pathways for the biosynthesis of 9-cis-retinoic acid.

Experimental Workflow for In Vitro Synthesis and Analysis

The following diagram outlines the general workflow for the in vitro enzymatic synthesis and analysis of this compound.

Caption: General experimental workflow for in vitro enzymatic synthesis.

Conclusion and Future Directions

The enzymatic synthesis of this compound from all-trans-retinol is a biologically significant process that is not yet fully understood at the molecular level. While the existence of enzymatic pathways capable of this conversion is supported by experimental evidence, the definitive identification and characterization of a specific "this compound isomerase" remains a key area for future research. The elucidation of this enzyme and its mechanism of action will not only provide a deeper understanding of retinoid metabolism but also open up new avenues for the biotechnological production of 9-cis-retinoids for therapeutic applications. Further research focusing on the purification and characterization of the enzymes involved in this pathway from various tissues is warranted.

References

- 1. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinol isomerase - Wikipedia [en.wikipedia.org]

- 3. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinal - Wikipedia [en.wikipedia.org]

- 7. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Metabolism of 9-cis-Retinol to 9-cis-Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the metabolic conversion of 9-cis-retinol to 9-cis-retinoic acid, a critical signaling molecule in various biological processes. The guide details the enzymatic pathway, presents available quantitative data on enzyme kinetics, outlines experimental protocols for studying this metabolic conversion, and includes visualizations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in academia and industry, particularly those involved in retinoid research and drug development.

Introduction

9-cis-Retinoic acid is a biologically active retinoid that serves as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Through these nuclear receptors, 9-cis-retinoic acid modulates the expression of a wide array of genes, thereby influencing cellular proliferation, differentiation, and apoptosis. The endogenous synthesis of 9-cis-retinoic acid is a tightly regulated process, primarily originating from the metabolism of this compound. This conversion is a two-step enzymatic process analogous to the synthesis of all-trans-retinoic acid from all-trans-retinol. Understanding the intricacies of this metabolic pathway is crucial for elucidating the physiological roles of 9-cis-retinoic acid and for the development of therapeutic agents that target the retinoid signaling cascade.

The Enzymatic Pathway: From this compound to 9-cis-Retinoic Acid

The metabolic conversion of this compound to 9-cis-retinoic acid involves a sequential two-step oxidation process.

Step 1: Oxidation of this compound to 9-cis-Retinal (B17824)

The initial and rate-limiting step is the oxidation of this compound to 9-cis-retinal. This reaction is catalyzed by a group of enzymes known as retinol (B82714) dehydrogenases (RDHs), which belong to the short-chain dehydrogenase/reductase (SDR) superfamily.[2][3] A key enzyme identified in this process is a stereospecific cis-retinol dehydrogenase (cRDH).[4] Additionally, other RDHs, such as RDH4, have been shown to exhibit specificity for this compound.[2][5] These enzymes are typically membrane-bound and utilize NAD+ as a cofactor.[3]

Step 2: Oxidation of 9-cis-Retinal to 9-cis-Retinoic Acid

The second and irreversible step is the oxidation of 9-cis-retinal to 9-cis-retinoic acid. This reaction is catalyzed by retinal dehydrogenases (RALDHs), also known as aldehyde dehydrogenases (ALDHs).[6][7][8] Specifically, cytosolic enzymes such as ALDH1A1 have been shown to efficiently catalyze the oxidation of 9-cis-retinal.[7][8] This step is crucial for the final production of the biologically active 9-cis-retinoic acid.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversions in the 9-cis-retinoic acid synthesis pathway is described by their kinetic parameters. The available data for the enzymes involved is summarized below.

| Enzyme | Substrate | Km (µM) | Vmax/Km (relative efficiency) | Source Organism | Reference |

| Human Liver ALDH1 | 9-cis-Retinal | 5.5 | - | Human | [7] |

| Mouse RALDH4 | 9-cis-Retinal | - | 27.4 | Mouse | [6] |

| Mouse RALDH3 | 9-cis-Retinal | - | No activity | Mouse | [6] |

Experimental Protocols

This section provides an overview of methodologies commonly employed to study the metabolism of this compound to 9-cis-retinoic acid.

In Vitro Enzyme Assays

4.1.1. Retinol Dehydrogenase Activity Assay

This assay measures the conversion of this compound to 9-cis-retinal catalyzed by RDHs in tissue homogenates or with purified/recombinant enzymes.

-

Materials:

-

This compound (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme source (e.g., microsomal fraction from cells or tissues, purified recombinant RDH)

-

Quenching solution (e.g., methanol (B129727) with a known amount of an internal standard like all-trans-retinal)

-

Hexane (B92381) for extraction

-

-

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme source.

-

Initiate the reaction by adding this compound (typically dissolved in a small volume of ethanol (B145695) or DMSO).

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the quenching solution.

-

Extract the retinoids from the reaction mixture using hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

-

4.1.2. Retinal Dehydrogenase Activity Assay

This assay measures the conversion of 9-cis-retinal to 9-cis-retinoic acid catalyzed by RALDHs.

-

Materials:

-

9-cis-retinal (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Enzyme source (e.g., cytosolic fraction from cells or tissues, purified recombinant RALDH)

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard like all-trans-retinoic acid-d4)

-

-

Procedure:

-

Combine the reaction buffer, NAD+, and enzyme source in a reaction vessel.

-

Start the reaction by adding 9-cis-retinal.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant containing 9-cis-retinoic acid by HPLC or LC-MS/MS.

-

Cell-Based Assays for 9-cis-Retinoic Acid Synthesis

These assays assess the entire metabolic pathway from this compound to 9-cis-retinoic acid in a cellular context.

-

Cell Culture and Treatment:

-

Culture cells known to express the necessary metabolic enzymes (e.g., HepG2 liver cells) in appropriate media.[9]

-

Treat the cells with a known concentration of this compound for a specific duration (e.g., 24 hours).

-

Include appropriate controls, such as vehicle-treated cells.

-

-

Extraction of Retinoids from Cells:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable method (e.g., sonication in a lysis buffer).

-

Add an internal standard to the cell lysate.

-

Extract the retinoids from the lysate using an organic solvent (e.g., a mixture of hexane and isopropanol).

-

Evaporate the organic extract and reconstitute for analysis.

-

Analytical Methods for Retinoid Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for separating and quantifying retinoid isomers.

-

Typical HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) acetate) is often used to achieve good separation of the different retinoids.

-

Detection: UV detector set at a wavelength of approximately 350 nm, which is near the absorbance maximum for retinoic acid.

-

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity for the quantification of retinoids, especially at low endogenous levels.

-

Typical LC-MS/MS System:

-

Chromatography: Similar to HPLC, using a C18 column for separation.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode is commonly used for retinoic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of the parent and daughter ions of 9-cis-retinoic acid and the internal standard.

-

Visualizations

Signaling Pathway

Caption: Metabolic pathway of this compound to 9-cis-retinoic acid.

Experimental Workflow

Caption: General experimental workflow for studying 9-cis-retinoid metabolism.

Conclusion

The conversion of this compound to 9-cis-retinoic acid is a fundamental metabolic pathway with significant implications for cellular signaling and gene regulation. This technical guide has provided a detailed overview of the enzymes, kinetics, and experimental methodologies relevant to the study of this pathway. While significant progress has been made in identifying the key enzymatic players, a notable gap remains in the quantitative understanding of the initial oxidation step of this compound. Further research focusing on the kinetic characterization of retinol dehydrogenases specific for this compound is warranted. The protocols and visualizations presented herein are intended to facilitate future investigations in this critical area of retinoid biology and support the development of novel therapeutics targeting the retinoid signaling pathway.

References

- 1. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cis-retinol dehydrogenase: this compound metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raw.githubusercontent.com [raw.githubusercontent.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The 11-cis-retinol dehydrogenase activity of RDH10 and its interaction with visual cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 9-cis-Retinol in Embryonic Development: A Technical Guide

Abstract: Retinoids, derivatives of vitamin A, are crucial signaling molecules that orchestrate a multitude of processes during embryonic development. Among these, 9-cis-retinol and its active metabolite, 9-cis-retinoic acid (9-cis-RA), play a significant, albeit complex, role. This technical guide provides an in-depth exploration of the function of this compound in embryogenesis, detailing its metabolic activation, the intricacies of its signaling pathways, and its profound impact on developmental processes. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to offer a comprehensive resource for professionals in the field.

Introduction

Vitamin A and its derivatives are indispensable for the normal development of vertebrates.[1] Deficiencies or excesses of retinoids can lead to severe congenital malformations, highlighting the tightly regulated nature of their signaling pathways.[2][3] While all-trans-retinoic acid (atRA) is often considered the primary active form of vitamin A during development, 9-cis-retinoic acid (9-cis-RA), derived from this compound, has emerged as a key player with distinct functions.[4][5] 9-cis-RA is a high-affinity ligand for a class of nuclear receptors known as Retinoid X Receptors (RXRs), which act as master regulators of a vast array of developmental gene networks.[6] This guide will delve into the metabolic journey from this compound to 9-cis-RA, the downstream signaling cascades it initiates, and its functional significance in the orchestration of embryonic development.

Metabolism of this compound

The biological activity of this compound is contingent upon its conversion to 9-cis-retinoic acid. This metabolic activation is a two-step enzymatic process analogous to the synthesis of all-trans-retinoic acid.

-

Oxidation to 9-cis-Retinaldehyde: The first step involves the oxidation of this compound to 9-cis-retinaldehyde. This reaction is catalyzed by a class of enzymes known as retinol (B82714) dehydrogenases (RDHs).

-

Oxidation to 9-cis-Retinoic Acid: Subsequently, 9-cis-retinaldehyde is further oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[2]

The expression of these enzymes is spatially and temporally regulated throughout embryogenesis, ensuring that 9-cis-RA is produced in the right place and at the right time to exert its specific developmental effects.

The 9-cis-Retinoic Acid Signaling Pathway

9-cis-Retinoic acid exerts its biological effects by binding to and activating Retinoid X Receptors (RXRs).[5] RXRs are nuclear receptors that function as transcription factors. There are three subtypes of RXRs: RXRα, RXRβ, and RXRγ. Upon binding 9-cis-RA, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, most notably the Retinoic Acid Receptors (RARs), but also with the vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[7]

The RXR/RAR heterodimer is a key functional unit in retinoid signaling.[6] In the absence of a ligand, the heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit transcription. The binding of all-trans-RA to RAR and/or 9-cis-RA to RXR induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This, in turn, initiates the transcription of downstream target genes that are critical for various developmental processes.[8]

Role in Embryonic Development

9-cis-Retinoic acid signaling is integral to numerous aspects of embryonic development, from the earliest stages of axis formation to the intricate processes of organogenesis.

-

Anterior-Posterior Axis Patterning: Retinoid signaling is a key determinant of the anterior-posterior axis in the developing embryo. Gradients of retinoic acid are crucial for the correct patterning of the hindbrain and spinal cord.[2]

-

Organogenesis: The development of several vital organs is dependent on precise retinoid signaling. This includes:

-

Cardiogenesis: Formation of the heart and its chambers.

-

Neurogenesis: Development of the central nervous system, including the eye.[7]

-

Limb Development: Outgrowth and patterning of the limbs.

-

-

Oocyte Maturation and Early Embryo Viability: Studies have shown that supplementation with 9-cis-RA can improve the developmental competence of oocytes and the quality of preimplantation embryos in vitro.[4][9] It has been shown to increase blastocyst development rates and total cell numbers, while reducing apoptosis.[4]

Crosstalk with Other Signaling Pathways

The developmental functions of 9-cis-RA are not carried out in isolation but involve intricate crosstalk with other major signaling pathways. A notable example is the interplay between retinoic acid, Fibroblast Growth Factor (FGF), and Sonic Hedgehog (Shh) signaling in the developing caudal embryo.[10] This interplay is crucial for the proper patterning of the neural tube and somites. RA signaling has been shown to be required for the response of mesodermal and neural progenitors to the Shh signal, partly through a balanced antagonism with FGF signaling.[10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of 9-cis-retinoic acid on embryonic development.

Table 1: Effect of 9-cis-Retinoic Acid on Bovine Oocyte Maturation and Embryo Development

| Treatment Group | Concentration | Blastocyst Development Rate (%) | Total Cell Number (Mean ± SD) | Apoptotic Cells (%) | Reference |

| Control | 0 nM | 23.6 ± 8.0 | 120.2 ± 24.5 | 5.6 ± 2.3 | [4] |

| 9-cis-RA | 5 nM | 37.1 ± 6.9 | 138.4 ± 19.2 | 3.3 ± 2.0 | [4] |

Table 2: Dose-Dependent Effects of All-trans-Retinoic Acid on In Vitro Development of Mouse Embryos

| Treatment Group | Concentration (µmol/L) | Development to Late Egg Cylinder Stage (%) | Development to Early Somite Stage (%) | Reference |

| Control | 0 | 85.7 | 61.9 | [1] |

| t-RA | 0.001 | 80.0 | 55.0 | [1] |

| t-RA | 0.1 | 72.7 | 45.5 | [1] |

| t-RA | 10 | 0 | 0 | [1] |

Table 3: Gene Expression Changes in Bovine Oocytes and Blastocysts in Response to 9-cis-RA

| Gene | Treatment | Fold Change in Oocytes | Fold Change in Blastocysts | Reference |

| TNF-α | 9-cis-RA (5 nM) | 0.4 | 0.4 | [4] |

| Caspase 3 | 9-cis-RA (5 nM) | - | 0.4 | [4] |

Experimental Protocols

In Vitro Maturation (IVM) and In Vitro Culture (IVC) of Bovine Oocytes and Embryos

This protocol is adapted from studies investigating the effects of retinoids on bovine embryo development.[4][11]

Materials:

-

Bovine cumulus-oocyte complexes (COCs)

-

Maturation Medium: TCM-199 supplemented with fetal bovine serum (FBS), gonadotropins (FSH and LH), and antibiotics.

-

9-cis-Retinoic Acid (stock solution in DMSO)

-

Fertilization Medium (e.g., Tyrode's albumin lactate (B86563) pyruvate (B1213749) - TALP)

-

Culture Medium (e.g., synthetic oviductal fluid - SOF)

Procedure:

-

Oocyte Maturation:

-

Aspirate COCs from abattoir-derived ovaries.

-

Select COCs with multiple layers of cumulus cells and homogenous cytoplasm.

-

Wash selected COCs in maturation medium.

-

Culture COCs in maturation medium with or without 9-cis-RA (e.g., 5 nM) for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.

-

-

In Vitro Fertilization (IVF):

-

After maturation, wash the COCs.

-

Co-incubate the matured oocytes with capacitated sperm in fertilization medium for 18-24 hours.

-

-

In Vitro Culture:

-

Following fertilization, denude the presumptive zygotes by vortexing.

-

Culture the zygotes in culture medium for 7-8 days to the blastocyst stage.

-

Assess blastocyst development rate, total cell number, and apoptosis.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Reduced Retinoic Acid Signaling During Gastrulation Induces Developmental Microcephaly [frontiersin.org]

- 3. Retinoid Signaling in Skeletal Development: Scoping the System for Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-cis retinoic acid improves developmental competence and embryo quality during in vitro maturation of bovine oocytes through the inhibition of oocyte tumor necrosis factor-α gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. researchgate.net [researchgate.net]

- 10. Early mouse caudal development relies on crosstalk between retinoic acid, Shh and Fgf signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Retinol improves bovine embryonic development in vitro" by Tracy Livingston, Dawn Eberhardt et al. [trace.tennessee.edu]

9-cis-Retinol Signaling Pathways in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core signaling pathways of 9-cis-retinol and its active metabolite, 9-cis-retinoic acid (9-cis-RA), in the regulation of gene expression. The document focuses on the molecular mechanisms, quantitative data, and key experimental methodologies pertinent to research and drug development in this field.

Core Signaling Mechanisms

9-cis-retinoic acid is a potent signaling molecule that exerts its effects by activating nuclear receptors, primarily the Retinoid X Receptors (RXRs). RXRs are unique among nuclear receptors due to their ability to form both homodimers and heterodimers with a variety of other nuclear receptors, placing them at a crucial intersection of multiple signaling pathways.[1][2]

The Central Role of Retinoid X Receptors (RXRs)

There are three main isotypes of RXR: RXRα, RXRβ, and RXRγ.[3] These receptors function as ligand-activated transcription factors.[4] 9-cis-retinoic acid has been identified as a high-affinity endogenous ligand for RXRs.[5][6] Upon binding 9-cis-RA, RXR undergoes a conformational change that facilitates its interaction with coactivator proteins and subsequent regulation of target gene transcription.[7]

RXR Heterodimer Signaling

A primary mechanism of this compound signaling is through RXR heterodimers. RXRs form partnerships with other nuclear receptors, including Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[8][9]

In the context of the well-studied RXR-RAR heterodimer, the complex can be activated by ligands for either or both receptors. While an RAR-selective ligand can activate transcription, the simultaneous binding of ligands to both RXR (e.g., 9-cis-RA) and RAR (e.g., all-trans-retinoic acid) leads to a synergistic activation of gene expression.[10][11] In the absence of a ligand, the heterodimer is often bound to corepressor proteins, silencing gene expression. Ligand binding induces the dissociation of corepressors and the recruitment of coactivators, initiating transcription.[3][4]

RXR Homodimer Signaling

In addition to forming heterodimers, RXRs can also form homodimers (RXR-RXR). These homodimers bind to specific DNA sequences known as retinoid X response elements (RXREs) and are activated by 9-cis-RA.[12] This pathway allows for the regulation of a distinct set of target genes, independent of a heterodimeric partner.

Quantitative Data in this compound Signaling

The following tables summarize key quantitative data related to the binding affinities of 9-cis-retinoic acid and its effects on gene expression.

Table 1: Binding Affinities of 9-cis-Retinoic Acid for Retinoid Receptors

| Receptor Isoform | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| RXRα | 9-cis-Retinoic Acid | Ki = 3.8 - 12 nM | [13] |

| RXRβ | 9-cis-Retinoic Acid | Kd = 18.3 nM | [14] |

| RXRγ | 9-cis-Retinoic Acid | Kd = 14.1 nM | [14] |

| RAR (various isoforms) | 9-cis-Retinoic Acid | Ki = 0.5 - 27 nM | [13] |

Table 2: Dose-Dependent Effects of 9-cis-Retinoic Acid on Gene Expression

| Cell Line | Gene | 9-cis-Retinoic Acid Concentration | Fold Induction / Effect | Reference |

| Rat Hepatoma (FAO) | Liver Fatty Acid-Binding Protein (L-FABP) mRNA | 10⁻⁶ M | Higher induction observed at 6 hours | [15] |

| Human Neural Stem Cells | Neural Progenitor/Stem Cell Markers (PAX6, SOX1, SOX2, NESTIN) | Increasing concentrations | Decreased expression | [16] |

| Human Neural Stem Cells | (Astro-)glial marker S100β | Increasing concentrations | Increased expression on DIV22 | [16] |

| MCF7 Breast Cancer Cells | CDKN1A | Not specified | 35-fold up-regulation | [17] |

| Rpe65⁻/⁻ Mice | Retinal Function (ERG responses) | 1 - 12.5 mg/kg (daily for 3 days) | Significant dose-dependent improvement | [18] |

Key Experimental Protocols

The study of this compound signaling pathways relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for three core experiments.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively assess the binding of RXR or its heterodimers to a specific DNA response element.

Methodology:

-

Probe Preparation: A short DNA oligonucleotide containing the putative response element (e.g., an RXRE or RARE) is synthesized. One end is labeled with a detectable marker, such as a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with a source of the protein of interest. This can be a purified recombinant protein or a nuclear extract from cells. The binding reaction is typically carried out in a buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. An electric field is applied to separate the components based on their size and charge.

-

Detection: The gel is dried (for radioactive probes) and exposed to X-ray film or a phosphorimager screen. For fluorescent probes, the gel is imaged using an appropriate scanner.

-

Interpretation: A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex.[19][20] The specificity of the binding can be confirmed by competition assays, where an excess of unlabeled specific probe is added to the reaction, which should abolish the shifted band.

Luciferase Reporter Assay

Objective: To quantify the transcriptional activity induced by this compound signaling on a specific promoter.

Methodology:

-

Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a minimal promoter and one or more copies of the response element of interest (e.g., RXRE or RARE). A second plasmid, often expressing Renilla luciferase under a constitutive promoter, is used as a transfection control.

-

Cell Transfection: The reporter and control plasmids, along with an expression plasmid for the nuclear receptor(s) of interest (e.g., RXRα and RARα), are co-transfected into a suitable cell line (e.g., COS-1 or MCF-7).[17]

-

Ligand Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of 9-cis-retinoic acid or other ligands of interest.

-

Cell Lysis and Luciferase Measurement: Following treatment, the cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Data Analysis: The fold induction of luciferase activity in treated cells is calculated relative to vehicle-treated control cells. This provides a quantitative measure of the transcriptional activation mediated by the ligand and receptor combination.[21][22]

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions where RXR or its heterodimers are bound in vivo.

Methodology:

-

Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Chromatin Preparation: The cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.[1]

-

Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to the protein of interest (e.g., an anti-RXR antibody). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to map the genome-wide binding sites of the protein.[23][24][25]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the core this compound signaling pathways and a typical experimental workflow for their investigation.

Caption: RXR-RAR Heterodimer Signaling Pathway.

Caption: RXR Homodimer Signaling Pathway.

Caption: Experimental Workflow for Investigating Gene Regulation.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]

- 3. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]

- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of ligand in retinoid signaling. 9-cis-retinoic acid modulates the oligomeric state of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H-2RIIBP (RXR beta) heterodimerization provides a mechanism for combinatorial diversity in the regulation of retinoic acid and thyroid hormone responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contribution of Retinoid X Receptor Signaling to the Specification of Skeletal Muscle Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. stemcell.com [stemcell.com]

- 14. pnas.org [pnas.org]

- 15. 9-cis-retinoic acid enhances fatty acid-induced expression of the liver fatty acid-binding protein gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 20. licorbio.com [licorbio.com]

- 21. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]

- 22. buero-analytik-winden.de [buero-analytik-winden.de]

- 23. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2.3. RXR Chromatin Immunoprecipitation (ChIP) with High Throughput DNA Sequencing (Seq) [bio-protocol.org]

- 25. Ligand Binding Shifts Highly Mobile Retinoid X Receptor to the Chromatin-Bound State in a Coactivator-Dependent Manner, as Revealed by Single-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Dietary Precursors of 9-cis-Retinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-Retinol and its active metabolite, 9-cis-retinoic acid (9-cis-RA), are critical signaling molecules in cellular biology, primarily through their role as high-affinity ligands for Retinoid X Receptors (RXRs). Unlike their all-trans counterparts, the 9-cis isomers have unique biological activities stemming from the ability of RXRs to form essential heterodimers with a wide array of nuclear receptors. This central role in regulating gene transcription across numerous pathways makes 9-cis-retinoids a focal point for research in metabolic diseases, oncology, and developmental biology. However, their low abundance in common foodstuffs necessitates a thorough understanding of their natural sources and biosynthetic pathways for therapeutic and research applications. This guide provides an in-depth analysis of the primary natural sources of 9-cis-retinoid precursors, details the metabolic conversion pathways, presents quantitative data, and outlines the experimental protocols for their extraction and analysis.

Introduction to 9-cis-Retinoids

Retinoids, a class of compounds derived from vitamin A (all-trans-retinol), are essential for a multitude of physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] The biological effects of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2] While all-trans-retinoic acid (ATRA) is the canonical ligand for RARs, its stereoisomer, 9-cis-retinoic acid (9-cis-RA), is a unique pan-agonist, activating both RARs and RXRs.[3]

The significance of 9-cis-RA lies in its exclusive ability to activate RXRs, which act as master regulators by forming heterodimers with other nuclear receptors such as RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] This places 9-cis-retinoids at the crossroads of numerous signaling pathways, making their availability a critical factor in cellular homeostasis. The direct dietary intake of this compound is negligible; instead, it is derived from the metabolic conversion of dietary precursors, primarily 9-cis-β-carotene.

Natural Sources and Dietary Precursors

The concentration of pre-formed this compound or 9-cis-RA in most foods is extremely low, rendering dietary precursors the only significant natural source.[4]

Primary Precursor: 9-cis-β-Carotene

9-cis-β-carotene is the most important dietary precursor for 9-cis-retinoids.[7][8] Upon ingestion, it undergoes enzymatic cleavage to yield 9-cis-retinal (B17824), which is subsequently reduced to this compound.

Major Natural Source: Dunaliella salina

The richest known natural source of 9-cis-β-carotene is the halotolerant microalga Dunaliella salina (sometimes referred to as Dunaliella bardawil).[9] Under specific stress conditions, such as high salinity and high light intensity, this alga can accumulate β-carotene up to 10% of its dry weight.[9] Notably, the β-carotene fraction in Dunaliella is composed of an approximately 1:1 ratio of all-trans and 9-cis isomers, a unique characteristic not commonly found in other natural sources.

Other Dietary Sources

While many fruits and vegetables are rich in β-carotene, the all-trans isomer is predominantly present.[10][11] The proportion of 9-cis-β-carotene is typically much lower. However, it is consistently detected in various tissues, suggesting its absorption from a range of dietary sources.[12] Liver consumption has also been shown to lead to the formation of 9-cis-RA in human plasma, indicating that the liver can process vitamin A precursors into this specific isomer.

Quantitative Data on 9-cis-β-Carotene Content

The following tables summarize the quantitative data for 9-cis-β-carotene in its most significant natural source, Dunaliella salina, and provides comparative data for common fruits and vegetables.